1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole
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Overview
Description
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as Lewis acids. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed on the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of Lewis acids for halogenation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated naphthoimidazole derivatives.
Substitution: Nitro and halogenated naphthoimidazole derivatives.
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it may interfere with cell proliferation by targeting specific signaling pathways involved in tumor growth .
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with broad applications in pharmaceuticals and agrochemicals.
Naphthoquinone: Known for its redox properties and use in medicinal chemistry.
Benzimidazole: Structurally similar with significant biological activities, including antiviral and anticancer properties.
Uniqueness: 1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydrobenzo[f]benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h6-8H,2-5H2,1H3 |
InChI Key |
XFWGBINUYNIAHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C3CCCCC3=C2 |
Origin of Product |
United States |
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